N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Description

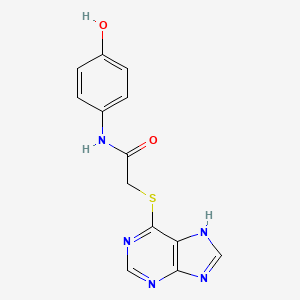

N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a purine core linked via a sulfanyl group to an acetamide scaffold substituted with a 4-hydroxyphenyl moiety. The hydroxyl group on the phenyl ring and the purine-sulfanyl linkage are critical structural features that may influence solubility, bioavailability, and target binding.

Properties

Molecular Formula |

C13H11N5O2S |

|---|---|

Molecular Weight |

301.33 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C13H11N5O2S/c19-9-3-1-8(2-4-9)18-10(20)5-21-13-11-12(15-6-14-11)16-7-17-13/h1-4,6-7,19H,5H2,(H,18,20)(H,14,15,16,17) |

InChI Key |

GMIOXZSIJITYSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Purine Derivative: The purine derivative is synthesized through a series of reactions starting from commercially available purine precursors.

Attachment of the Sulfanyl Group: The sulfanyl group is introduced to the purine derivative using thiolation reactions.

Coupling with 4-Hydroxyphenylacetic Acid: The final step involves coupling the thiolated purine derivative with 4-hydroxyphenylacetic acid under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The purine ring can be reduced under specific conditions.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced purine derivatives.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Research indicates that compounds with purine structures, including N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide, exhibit antiviral properties. A study focused on the synthesis of purine derivatives demonstrated that certain modifications can enhance their efficacy against viral infections. For instance, the incorporation of sulfanyl groups has been linked to increased antiviral activity against specific pathogens, suggesting that this compound could serve as a lead for developing antiviral agents .

1.2 Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Recent studies have highlighted the role of purine derivatives in modulating inflammatory responses. The presence of the hydroxyphenyl group is believed to contribute to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

3.1 Synthesis and Biological Evaluation

A detailed study on the synthesis of this compound revealed its structure-activity relationship (SAR). Variations in chemical structure were systematically evaluated for their biological activity, leading to the identification of more potent derivatives with enhanced therapeutic profiles .

3.2 Clinical Implications

In clinical settings, compounds similar to this compound have been investigated for their role in treating chronic inflammatory diseases and certain cancers. Their ability to selectively inhibit pathways involved in cell proliferation and inflammation positions them as valuable candidates for further clinical development .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA or RNA.

Comparison with Similar Compounds

Acetamide Derivatives with Aromatic Substitutions

Several analogs share the acetamide backbone but differ in substituents on the phenyl ring or alkyl chains (Table 1).

Table 1. Comparison of Acetamide Derivatives

Key Observations :

Purine-Containing Analogs

Purine derivatives are notable for their role in nucleotide metabolism and kinase inhibition.

Table 2. Purine-Linked Acetamides

Key Observations :

Heterocyclic Variations

Substituting purine with other heterocycles alters bioactivity profiles:

Table 3. Heterocyclic Analogs

Biological Activity

N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide, with the CAS number 1440248-88-3, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₁N₅O₂S

- Molecular Weight : 301.33 g/mol

The compound is characterized by a purine base linked to a hydroxyphenyl group and an acetamide moiety, which may contribute to its biological activity.

Research indicates that compounds structurally related to this compound may interact with various biological targets:

- Adenosine Receptors : Compounds similar in structure have been shown to act as agonists or antagonists at adenosine receptors (A1, A2A, A2B, and A3), which are involved in numerous physiological processes including inflammation and cardiovascular function .

- Antioxidant Activity : Some studies suggest that derivatives of this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cellular environments .

- Urease Inhibition : Related compounds have demonstrated significant urease inhibition, which could be beneficial in treating conditions like urinary tract infections .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. For instance, compounds with similar structures have shown moderate to high antioxidant activity, suggesting potential protective effects against oxidative damage.

Analgesic and Anti-inflammatory Effects

In a study focusing on analgesic properties, derivatives of this compound were evaluated for their ability to reduce pain without inducing hepatotoxicity, a common side effect associated with many analgesics . The findings indicated that certain analogs maintained effective analgesic profiles while minimizing liver damage.

Study 1: Analgesic Profile Evaluation

In a comparative study involving this compound analogs, researchers assessed their effects on liver function tests (LFTs) in animal models. The results showed that specific analogs led to significantly lower levels of liver enzymes (ALT and AST) compared to traditional analgesics like acetaminophen (ApAP), indicating reduced hepatotoxicity .

Study 2: Urease Inhibition Assay

A series of related compounds were tested for urease inhibition using a standard bioassay. The results revealed that several derivatives exhibited superior urease inhibitory activity compared to established standards, highlighting their potential therapeutic applications in managing urease-related disorders .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.